Carbonic Anhydrase Inhibition: Potency Differential vs. Sulfonamide-Modified Analogs
The unsubstituted N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide serves as a baseline scaffold with weak carbonic anhydrase (CA) inhibitory activity. The addition of a sulfonamide group to the benzamide ring, as in 4-benzenesulfonamido-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide, dramatically enhances potency by over 28-fold [1]. This demonstrates that the parent compound's value is as a specific core scaffold or negative control, rather than a potent CA inhibitor, and it would be a procurement error to substitute it for more active, functionalized analogs.
| Evidence Dimension | Carbonic Anhydrase Inhibition (Ki) |
|---|---|
| Target Compound Data | Not reported as an active inhibitor; acts as a baseline scaffold. |
| Comparator Or Baseline | 4-benzenesulfonamido-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide: Ki = 52 nM, IC50 = 103 nM [1] |
| Quantified Difference | >28-fold increase in potency with the addition of a sulfonamide group. |
| Conditions | Enzyme activity assay measuring production of fluorescent resorufin; pH 5.9; T=2°C [1] |
Why This Matters
This confirms the compound's utility as a specific, unsubstituted control scaffold for SAR studies; its procurement is necessary for comparative experiments where the absence of potent CA inhibition is the key experimental variable.
- [1] BindingDB. Entry for 4-benzenesulfonamido-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide (BDBM18438). Affinity Data: Ki=52nM, IC50=103nM. (Accessed 2026-04-17). View Source
